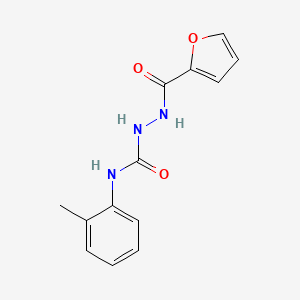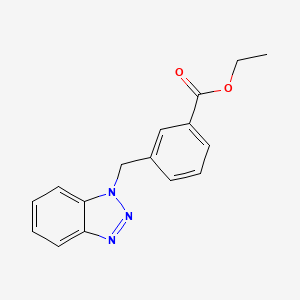
N-allyl-N-(1H-benzimidazol-2-ylmethyl)-2-propen-1-amine
Descripción general
Descripción
N-allyl-N-(1H-benzimidazol-2-ylmethyl)-2-propen-1-amine, also known as ABP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABP belongs to the family of benzimidazole derivatives and is known for its unique structure and properties. In
Aplicaciones Científicas De Investigación
N-allyl-N-(1H-benzimidazol-2-ylmethyl)-2-propen-1-amine has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. One major application of this compound is in the study of protein-protein interactions. This compound can be used as a chemical probe to selectively label and isolate proteins that interact with a specific target protein. This method has been used to identify novel protein-protein interactions and to study the function of various proteins in biological systems.
Mecanismo De Acción
The mechanism of action of N-allyl-N-(1H-benzimidazol-2-ylmethyl)-2-propen-1-amine involves the formation of a covalent bond between the allyl group of this compound and a cysteine residue in the target protein. This covalent bond allows for the selective labeling and isolation of the target protein. The specificity of this compound for cysteine residues makes it a valuable tool for studying proteins that contain cysteine residues.
Biochemical and Physiological Effects:
This compound has been shown to have minimal cytotoxicity and does not affect the viability of cells at low concentrations. However, higher concentrations of this compound can lead to cell death. This compound has also been shown to have minimal effects on protein function and activity, making it a valuable tool for studying protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-allyl-N-(1H-benzimidazol-2-ylmethyl)-2-propen-1-amine is its specificity for cysteine residues, which allows for the selective labeling and isolation of target proteins. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its potential for non-specific labeling of proteins that contain other nucleophilic residues, such as lysine or histidine. Additionally, the covalent nature of the labeling reaction can lead to irreversible modifications of the target protein, which may affect protein function and activity.
Direcciones Futuras
There are several future directions for the use of N-allyl-N-(1H-benzimidazol-2-ylmethyl)-2-propen-1-amine in scientific research. One potential application is in the study of protein-protein interactions in disease states. This compound can be used to identify novel protein-protein interactions that are involved in disease processes, which may lead to the development of new therapeutics. Another future direction is the development of new this compound derivatives that have improved specificity and labeling efficiency. Finally, this compound can be used in combination with other chemical probes to study complex biological systems and pathways.
Conclusion:
In conclusion, this compound, or this compound, is a valuable tool for studying protein-protein interactions in scientific research. This compound has a unique structure and properties that make it ideal for selective labeling and isolation of target proteins. While there are limitations to the use of this compound, its potential applications in various scientific fields make it an important compound for future research.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-prop-2-enylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-3-9-17(10-4-2)11-14-15-12-7-5-6-8-13(12)16-14/h3-8H,1-2,9-11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWAOBUVLIDZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-1-ethyl-4-({5-[(4-methoxyphenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4708447.png)
![2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4708451.png)

![6-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4708464.png)
![methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B4708470.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4708478.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4708480.png)
![2-chloro-4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4708484.png)

![1-(2,4-difluorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4708498.png)

![9-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4708519.png)

![ethyl 4-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4708532.png)